Estrololactone

Estrogen receptor biology Endocrinology Pharmacology

Securing authentic Estrololactone (Estrone EP Impurity G) with unambiguous identity is critical for ANDA analytical method validation. Generic steroid lactones lack the distinct D-ring hydrogen-bonding signature and pharmacopeial designation of this compound. - Identified as Estrone EP Impurity G, directly applicable to estrone API Quality Control and regulatory submissions. - Displays a unique IR carbonyl shift to 1677 cm⁻¹, confirming the intermolecular hydrogen bonding essential for physicochemical studies. - Exhibits ~100-fold weaker estrogenic activity than estrone, enabling its use as a calibrated reference in weak estrogen/endocrine disruptor assays.

Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
CAS No. 604-82-0
Cat. No. B1215877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrololactone
CAS604-82-0
Synonymsestrololactone
Molecular FormulaC18H22O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC(=O)O2)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H22O3/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(20)21-18/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
InChIKeyFWJIMKYKNBCAJA-CBZIJGRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrololactone for Analytical & Research Applications


Estrololactone (CAS 604-82-0) is a steroidal D-ring δ-lactone with the molecular formula C18H22O3 and a molecular weight of 286.365 g/mol [1]. It is a degradation product of estrone and serves as an Estrone EP Impurity G, with a defined role in analytical method development, method validation, and quality control applications for estrone production [2]. Estrololactone exhibits significantly lower estrogenic potency compared to its parent compound estrone, with studies indicating it is approximately 100 times less potent [3]. Its unique chemical structure includes a D-ring lactone moiety that facilitates intense intermolecular hydrogen bonding, a property that distinguishes it from other steroid lactones and is critical for its analytical and research applications [4].

Designation Estrone EP Impurity G for pharmacopeial method development
Workflow Analytical method validation, impurity profiling, QC release testing
Profile Reported weak estrogenic activity, distinct from parent estrone
Identifier Unique intermolecular hydrogen bonding pattern by IR spectroscopy

Why Estrololactone Cannot Be Substituted


Generic substitution of steroid lactones or estrogens for Estrololactone in analytical and research applications is not viable due to its specific identity as a process-related impurity. Estrololactone is designated as Estrone EP Impurity G, making it essential for pharmacopeial compliance and analytical method validation in the production of Estrone [1]. Its unique structural and physicochemical properties, including a distinct pattern of intense intermolecular hydrogen bonding not observed in other steroid lactones, render it irreplaceable for studies requiring this specific molecular entity [2]. Furthermore, its biological activity profile differs substantially from that of potent estrogens like estrone; Estrololactone demonstrates weak estrogenic activity [3] and, unlike some related degradation products, is inactivated by liver metabolism [4]. Substituting another lactone or estrogen would introduce unqualified impurities, alter assay specificity, and invalidate any analytical method or research study predicated on the unique properties of Estrololactone.

Impurity identity

Generic steroid lactones may not satisfy EP Impurity G identity requirements for estrone monograph compliance.

Structural mismatch

Other ring-D steroid lactones lack the intense intermolecular hydrogen bonding pattern unique to estrololactone.

Biological profile

Substitution with estrone or related estrogens may introduce high estrogenic activity and different metabolic fate, altering assay interpretation.

Differentiating Estrololactone from Analogs


Estrogenic Potency vs. Estrone

Estrololactone is qualitatively identical in its biological action to the potent estrogen estrone, but its quantitative potency is markedly lower. In a direct head-to-head study assessing pituitary-suppressant and estrogenic activity, Estrololactone was found to be 100 times less potent than estrone [1].

Estrogenic potency vs. estrone
Head-to-head
Approximately 100-fold less potent than estrone in pituitary-suppressant assay
Defines estrololactone as a weak estrogen, supporting impurity standard role
In vivo rat assay context; historical reference
Estrogen receptor biology Endocrinology Pharmacology

Liver Inactivation vs. Analog Activation

In a study of estrogen degradation products, the liver was found to inactivate Estrololactone acetate. In contrast, it enhanced the estrogenic potency of the 3-methyl ether of bis-dehydro-doisynolic acid and sodium bis-dehydrodoisynolate, demonstrating a divergent metabolic fate among related compounds [1].

Liver metabolism fate
Class-level
Inactivation of estrololactone acetate vs. activation of bis-dehydro-doisynolic acid analogs
Highlights divergent metabolic handling among estrogen degradation products
Qualitative comparison; single-study context
Drug metabolism Hepatology Endocrine pharmacology

Unique Hydrogen Bonding vs. Ring-D Lactones

Infrared spectroscopy reveals that Estrololactone exhibits an unusual and intense intermolecular hydrogen bonding pattern not found in other ring-D steroid lactones. This is evidenced by a marked displacement of the lactone carbonyl absorption band from approximately 1740 cm⁻¹ to 1677 cm⁻¹ [1].

IR hydrogen bonding
Method context
Lactone carbonyl band shift from ~1740 cm⁻¹ to 1677 cm⁻¹
Unique spectroscopic fingerprint for identity confirmation
Solid-state IR; differentiates from typical ring-D lactones
Physical chemistry Spectroscopy Structural biology

Estrololactone: Research and QC Applications


Estrone Impurity Profiling Reference Standard

Estrololactone (Estrone EP Impurity G) is an essential reference standard for the development and validation of analytical methods to detect and quantify impurities in estrone active pharmaceutical ingredients (APIs) and finished drug products [1]. Its use ensures compliance with pharmacopeial monographs and regulatory guidelines for Abbreviated New Drug Applications (ANDAs).

Positive Control for Endocrine Disruption Assays

Given its well-documented weak estrogenic activity (100-fold less potent than estrone) and metabolic inactivation profile, Estrololactone serves as a valuable positive control or reference compound in in vitro and in vivo assays designed to study the effects of weak environmental estrogens or endocrine-disrupting chemicals [2].

Spectroscopic Probe for Hydrogen Bonding

The intense and unusual intermolecular hydrogen bonding observed in Estrololactone, characterized by a distinct shift in its infrared carbonyl absorption to 1677 cm⁻¹, makes it a model compound for physicochemical studies investigating the structural determinants of hydrogen bonding in steroid lactones and related heterocyclic systems [3].

Application
Selection Property
Validation Focus
Estrone impurity profiling
EP Impurity G identity
Pharmacopeial method validation
Endocrine disruption research
Reported weak estrogenic activity
In vitro/in vivo assay comparator context
Hydrogen bonding studies
Distinct intermolecular hydrogen bonding pattern
Structural analysis by IR spectroscopy

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21 linked technical documents
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